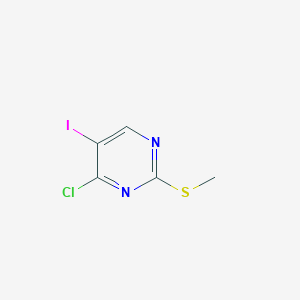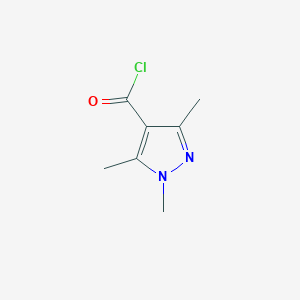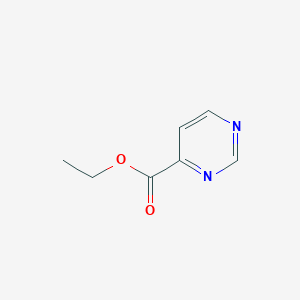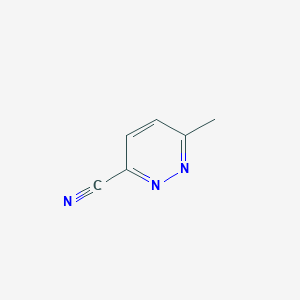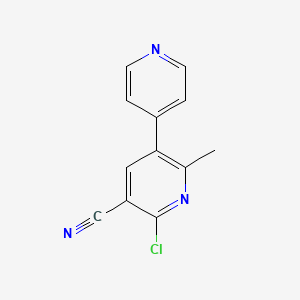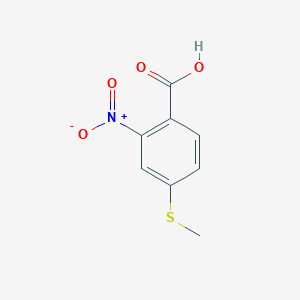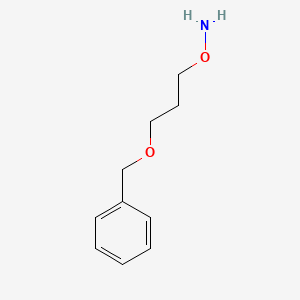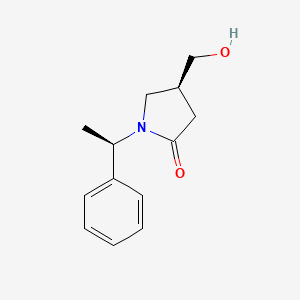
(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidin-2-ones has been investigated in several studies. For instance, one study discussed the synthesis of bioactive heterocyclic compounds comprising pyrrolidinone linked to a benzimidazole moiety . Another study focused on the synthesis of new heterocyclic compounds pyrrolidinone linked to benzothiazole moiety .Chemical Reactions Analysis
The chemical reactions involving pyrrolidin-2-ones have been explored in several studies. For example, one study discussed the nucleophilic addition of organoboronic acids to N-acyliminium ions . Another study reviewed the synthesis and reactions of pyrrolidine‐2,3‐diones .Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine, due to its saturated five-membered ring structure, is a critical scaffold in the development of biologically active compounds. The pyrrolidine ring and its derivatives, including (S)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, are valued for their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity—enhancing target selectivity and biological activity. This compound exemplifies the application of pyrrolidine derivatives in creating novel drug candidates with varied biological profiles, leveraging steric factors and stereochemistry for enhanced interaction with enantioselective proteins (Petri et al., 2021).
Stereochemistry and Biological Activity
The stereochemistry of compounds such as (S)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one significantly influences their pharmacological profile. Enantiomerically pure derivatives have been investigated, showing a direct relationship between the configuration of stereocenters and the biological properties of the compounds. This research underscores the importance of precise stereochemical design in enhancing the effectiveness of pharmaceutical agents, illustrating the critical role of (S)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one and its analogs in drug development (Veinberg et al., 2015).
Supramolecular Chemistry Applications
Beyond its applications in drug discovery, compounds featuring the pyrrolidine ring, such as (S)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, have been explored in the realm of supramolecular chemistry. They serve as building blocks for the construction of supramolecular capsules through their ability to engage in hydrogen bonding and metal coordination, demonstrating the versatility of pyrrolidine derivatives in creating complex molecular architectures for potential use in nanotechnology and materials science (Ballester, 2011).
Eigenschaften
IUPAC Name |
(4S)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDSEXWGKAYROX-MNOVXSKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H](CC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540346 |
Source


|
| Record name | (4S)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one | |
CAS RN |
215183-32-7 |
Source


|
| Record name | (4S)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)
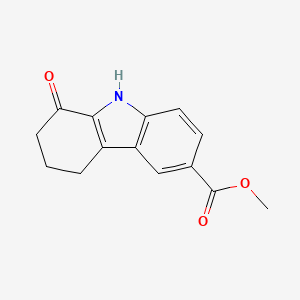
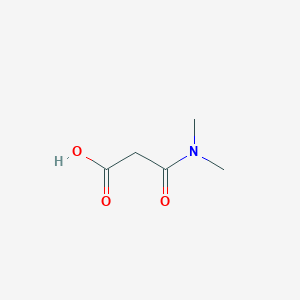
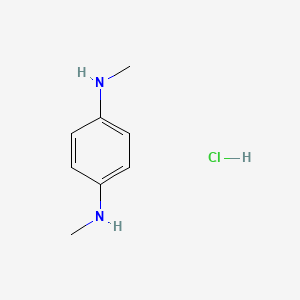
![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)
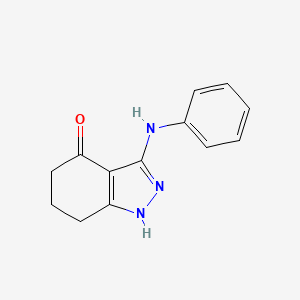
![Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B1315555.png)
